molecular formula C30H46N4O10 B611236 3-Buten-1-amine, 4-(5-ethoxy-3-pyridinyl)-N-methyl-, (3E)-, galactarate (2:1) CAS No. 326924-19-0

3-Buten-1-amine, 4-(5-ethoxy-3-pyridinyl)-N-methyl-, (3E)-, galactarate (2:1)

Cat. No. B611236
M. Wt: 622.716
InChI Key: KAGOYHXWZFATES-JNQCINIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TC 2559 is an orally active ligand selective at neuronal acetylcholine receptors.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Deuterated Analogs : The compound has been utilized in the synthesis of deuterated analogs of nicotinic agonists, demonstrating its potential in creating stable isotopes for research and pharmacological studies (Crooks, Ravard, & Byrd, 1998).

  • Structural and Functional Analysis in Polymers : It's used in the analysis of polymers and organic solar cells, contributing to advancements in solar technology. This application highlights its role in developing new materials with enhanced properties (Lv, Lei, Zhu, Hirai, & Chen, 2014).

  • Drug Development and Synthesis : The compound serves as a key intermediate in the synthesis of various pharmacological agents, emphasizing its significance in drug development processes (Fleck, McWhorter, DeKam, & Pearlman, 2003).

  • Chemical Analysis and Molecular Structure Determination : Used in the analysis and determination of molecular and crystal structures of compounds, aiding in the understanding of chemical properties and interactions (Hagen, Rumler, Reck, Hagen, Labes, & Heer, 1989).

Applications in Organic Chemistry and Synthesis

  • Synthesis of Organic Compounds : Its derivatives are employed in the synthesis of various organic compounds, demonstrating versatility in chemical reactions and synthesis (Zhi-li, 2011).

  • Application in Kinetic Resolution Processes : The compound is instrumental in kinetic resolution processes, particularly in the production of enantiomerically pure compounds, which are crucial in pharmaceutical synthesis (Coffen, Okabe, Sun, Lee, & Matcham, 1994).

  • Radiopharmaceutical Research : It is used in the synthesis of radiolabeled compounds for positron emission tomography (PET) studies, highlighting its role in medical imaging and diagnostics (Studenov, Wegner, & Ding, 2001).

  • Lipase-Catalyzed Reactions : The compound's derivatives are used in lipase-catalyzed reactions, particularly in enhancing reaction rates and efficiency, showcasing its applications in enzymatic processes (Cammenberg, Hult, & Park, 2006).

properties

CAS RN

326924-19-0

Product Name

3-Buten-1-amine, 4-(5-ethoxy-3-pyridinyl)-N-methyl-, (3E)-, galactarate (2:1)

Molecular Formula

C30H46N4O10

Molecular Weight

622.716

IUPAC Name

3-Buten-1-amine, 4-(5-ethoxy-3-pyridinyl)-N-methyl-, (3E)-, galactarate (2:1)

InChI

InChI=1S/2C12H18N2O.C6H10O8/c2*1-3-15-12-8-11(9-14-10-12)6-4-5-7-13-2;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2*4,6,8-10,13H,3,5,7H2,1-2H3;1-4,7-10H,(H,11,12)(H,13,14)/b2*6-4+;/t;;1-,2+,3+,4-

InChI Key

KAGOYHXWZFATES-JNQCINIDSA-N

SMILES

CNCC/C=C/C1=CC(OCC)=CN=C1.CNCC/C=C/C2=CC(OCC)=CN=C2.O[C@H]([C@H]([C@H]([C@@H](C(O)=O)O)O)O)C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TC 2559;  TC2559;  TC-2559

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Buten-1-amine, 4-(5-ethoxy-3-pyridinyl)-N-methyl-, (3E)-, galactarate (2:1)
Reactant of Route 2
3-Buten-1-amine, 4-(5-ethoxy-3-pyridinyl)-N-methyl-, (3E)-, galactarate (2:1)
Reactant of Route 3
3-Buten-1-amine, 4-(5-ethoxy-3-pyridinyl)-N-methyl-, (3E)-, galactarate (2:1)
Reactant of Route 4
3-Buten-1-amine, 4-(5-ethoxy-3-pyridinyl)-N-methyl-, (3E)-, galactarate (2:1)
Reactant of Route 5
3-Buten-1-amine, 4-(5-ethoxy-3-pyridinyl)-N-methyl-, (3E)-, galactarate (2:1)
Reactant of Route 6
3-Buten-1-amine, 4-(5-ethoxy-3-pyridinyl)-N-methyl-, (3E)-, galactarate (2:1)

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